(4-fluorophenyl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Beschreibung

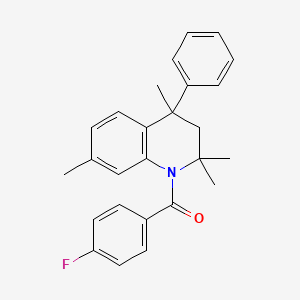

The compound “(4-fluorophenyl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone” features a 3,4-dihydroquinoline core substituted with four methyl groups (at positions 2, 2, 4, and 7) and a phenyl group at position 2. The methanone moiety is linked to a 4-fluorophenyl group, introducing an electron-withdrawing fluorine atom.

Eigenschaften

Molekularformel |

C26H26FNO |

|---|---|

Molekulargewicht |

387.5 g/mol |

IUPAC-Name |

(4-fluorophenyl)-(2,2,4,7-tetramethyl-4-phenyl-3H-quinolin-1-yl)methanone |

InChI |

InChI=1S/C26H26FNO/c1-18-10-15-22-23(16-18)28(24(29)19-11-13-21(27)14-12-19)25(2,3)17-26(22,4)20-8-6-5-7-9-20/h5-16H,17H2,1-4H3 |

InChI-Schlüssel |

UKPNTWYQHABDFF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1)C(CC(N2C(=O)C3=CC=C(C=C3)F)(C)C)(C)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von (4-Fluorophenyl)(2,2,4,7-Tetramethyl-4-phenyl-3,4-dihydrochinolin-1(2H)-yl)methanon beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Syntheseroute könnte Folgendes beinhalten:

Bildung des Chinolinkerns: Dies kann durch die Povarov-Reaktion erreicht werden, die die Cycloaddition eines Anilins, eines Aldehyds und eines Alkens beinhaltet.

Einführung der Fluorphenylgruppe: Dieser Schritt könnte eine Friedel-Crafts-Acylierungsreaktion mit 4-Fluorbenzoylchlorid beinhalten.

Letzte Modifikationen: Die Tetramethyl- und Phenylgruppen können durch Alkylierungs- und Arylierungsreaktionen unter bestimmten Bedingungen eingeführt werden.

Industrielle Produktionsverfahren

In einem industriellen Umfeld würde die Produktion dieser Verbindung eine Optimierung der Reaktionsbedingungen erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte Folgendes beinhalten:

Katalysatoren: Einsatz von Lewis-Säuren wie Aluminiumchlorid für Friedel-Crafts-Reaktionen.

Lösungsmittel: Auswahl geeigneter Lösungsmittel wie Dichlormethan oder Toluol.

Temperatur und Druck: Kontrolle der Reaktionstemperatur und des Drucks, um die gewünschte Produktbildung zu begünstigen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(4-Fluorophenyl)(2,2,4,7-Tetramethyl-4-phenyl-3,4-dihydrochinolin-1(2H)-yl)methanon kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Umwandlung in Chinolin-N-oxid unter Verwendung von Oxidationsmitteln wie m-Chlorperbenzoesäure.

Reduktion: Reduktion der Carbonylgruppe zu einem Alkohol unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Substitution: Halogenierung oder Nitrierung der aromatischen Ringe unter Verwendung von Halogenen oder Salpetersäure.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: m-Chlorperbenzoesäure, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene (Chlor, Brom), Salpetersäure.

Hauptprodukte

Oxidationsprodukte: Chinolin-N-oxid-Derivate.

Reduktionsprodukte: Alkohol-Derivate.

Substitutionsprodukte: Halogenierte oder nitrierte Chinolinderivate.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. The presence of the fluorophenyl group in the compound enhances its interaction with biological targets, potentially leading to improved efficacy against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit cell proliferation in breast and lung cancer models through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research has demonstrated that similar quinoline derivatives possess activity against a range of bacteria and fungi. The incorporation of the fluorophenyl moiety may enhance lipophilicity and membrane penetration, contributing to increased antimicrobial efficacy .

Neuropharmacological Effects

Quinoline derivatives have been studied for their neuropharmacological effects, including antidepressant and anxiolytic activities. The compound's ability to interact with neurotransmitter systems could provide insights into developing treatments for mood disorders . Studies on related compounds have indicated dual activity profiles, suggesting that this compound may also exhibit similar effects .

Organic Electronics

The unique electronic properties of (4-fluorophenyl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone make it a candidate for applications in organic electronics. Its potential as a semiconductor material can be explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorinated groups often leads to enhanced charge mobility and stability under operational conditions .

Photonic Applications

The compound's ability to absorb and emit light at specific wavelengths opens avenues for photonic applications. It could be utilized in the development of sensors or optical devices where specific light interactions are required. The tunability of its optical properties through structural modifications makes it a versatile candidate for research in this field .

Case Study 1: Anticancer Activity Evaluation

A study investigated the anticancer effects of a series of quinoline derivatives, including those structurally related to this compound. The results showed significant inhibition of cell growth in MCF-7 breast cancer cells with an IC50 value indicating potent activity. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, compounds derived from similar quinoline structures were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications leading to increased lipophilicity enhanced antimicrobial activity significantly compared to non-fluorinated analogs .

Wirkmechanismus

The mechanism of action of (4-fluorophenyl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorine and phenyl groups could enhance binding affinity and specificity to molecular targets.

Vergleich Mit ähnlichen Verbindungen

Structural Analog: 4-(3,4-Dimethoxyphenyl)-3,6-Dimethyl-2-Phenyl-3,4-Dihydroquinolin-1(2H)-ylMethanone

Core Structure: Shares the 3,4-dihydroquinoline backbone but differs in substituents:

- Substituents: 3,4-Dimethoxyphenyl at position 4, furan-2-yl methanone (electron-rich aromatic system).

- Synthesis: Prepared via multi-step alkylation and cyclization, with structural confirmation via NMR .

Structural Analog: (3,4-Dihydroquinolin-1(2H)-yl)(Phenyl)Methanone Derivatives

Core Structure: Similar dihydroquinoline-methanone framework but lacking methyl and fluorophenyl groups.

- Examples: N-(4-(Methylthio)phenyl)benzamide (3ah): Yield: 63%; synthesized via Mn-mediated reductive transamidation . N-(4-(4-Chlorophenoxy)phenyl)benzamide (3ai): Yield: 45%; demonstrates substituent-dependent reactivity .

- Key Differences: Synthetic Efficiency: Lower yields (45–63%) suggest challenges in introducing bulky substituents, which may apply to the target compound’s tetramethyl groups . Substituent Impact: Chlorophenoxy and methylthio groups alter electronic profiles compared to fluorine, affecting reactivity and interactions .

Structural Analog: {1-[(4-Fluorophenoxy)Methyl]-6,7-Dimethoxy-3,4-Dihydroisoquinolin-2(1H)-yl}(4-Methoxyphenyl)Methanone

Core Structure: Dihydroisoquinoline (vs. dihydroquinoline) with fluorophenoxy and methoxyphenyl groups.

- Key Differences: Scaffold Rigidity: Isoquinoline’s fused ring system may confer distinct conformational stability vs. dihydroquinoline . Substituent Effects: Methoxy groups enhance solubility, while fluorophenoxy may mimic the target’s fluorophenyl in bioactivity .

Key Findings and Implications

Biologische Aktivität

The compound (4-fluorophenyl)(2,2,4,7-tetramethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a member of the quinoline class of compounds, which has garnered interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a fluorophenyl group attached to a tetramethyl-dihydroquinoline moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. The presence of the fluorophenyl group in this compound may enhance its interaction with microbial targets. A study demonstrated that related quinoline derivatives showed potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these derivatives ranged from 10 to 50 µg/mL .

Anticancer Properties

Quinoline derivatives have also been explored for their anticancer potential. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7 . The mechanism often involves the induction of apoptosis and cell cycle arrest. For instance, a related compound demonstrated an IC50 value of 25 µM against HeLa cells, suggesting that the structural features of these compounds are conducive to anticancer activity.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like topoisomerases and kinases, which are critical in cancer cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cells, leading to apoptosis.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.